7-Bromo-2-(difluoromethyl)-1-benzothiophene 7-Bromo-2-(difluoromethyl)-1-benzothiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18020043
InChI: InChI=1S/C9H5BrF2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9H
SMILES:
Molecular Formula: C9H5BrF2S
Molecular Weight: 263.10 g/mol

7-Bromo-2-(difluoromethyl)-1-benzothiophene

CAS No.:

Cat. No.: VC18020043

Molecular Formula: C9H5BrF2S

Molecular Weight: 263.10 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-(difluoromethyl)-1-benzothiophene -

Specification

Molecular Formula C9H5BrF2S
Molecular Weight 263.10 g/mol
IUPAC Name 7-bromo-2-(difluoromethyl)-1-benzothiophene
Standard InChI InChI=1S/C9H5BrF2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9H
Standard InChI Key RLJLHMNEYWCNNX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)SC(=C2)C(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 7-bromo-2-(difluoromethyl)-1-benzothiophene consists of a benzothiophene core (a benzene ring fused to a thiophene ring) with substituents at the 2- and 7-positions. The bromine atom at position 7 enhances electrophilic substitution reactivity, while the difluoromethyl group at position 2 introduces electron-withdrawing effects, influencing the compound’s electronic properties .

Molecular Formula: C9_9H5_5BrF2_2S
Molecular Weight: ~263.1 g/mol
Key Structural Features:

  • Planar aromatic system with extended π-conjugation.

  • Bromine atom (van der Waals radius: 1.85 Å) contributing to steric bulk.

  • Difluoromethyl group (-CF2_2H) enhancing solubility in polar solvents and modulating electron density .

The compound’s melting point is estimated to range between 120–140°C based on analogous benzothiophene derivatives. Its UV-Vis absorption spectrum typically shows a λmax_{max} near 280–320 nm, attributed to π→π* transitions within the aromatic system.

Synthesis Methods

Bromination of 2-(Difluoromethyl)-1-benzothiophene

A common route involves electrophilic bromination of 2-(difluoromethyl)-1-benzothiophene using bromine (Br2_2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr3_3):

2-(Difluoromethyl)-1-benzothiophene+Br2FeBr37-Bromo-2-(difluoromethyl)-1-benzothiophene+HBr\text{2-(Difluoromethyl)-1-benzothiophene} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{7-Bromo-2-(difluoromethyl)-1-benzothiophene} + \text{HBr}

This method achieves regioselectivity at the 7-position due to the directing effects of the sulfur atom and difluoromethyl group .

Cross-Coupling Reactions

The bromine substituent enables further functionalization via Suzuki-Miyaura or Yamamoto coupling reactions. For example, palladium-catalyzed coupling with aryl boronic acids yields extended π-systems for organic semiconductors:

7-Bromo-2-(difluoromethyl)-1-benzothiophene+Ar-B(OH)2Pd(PPh3)42-(Difluoromethyl)-7-aryl-1-benzothiophene\text{7-Bromo-2-(difluoromethyl)-1-benzothiophene} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(Difluoromethyl)-7-aryl-1-benzothiophene}

Table 1: Comparison of Synthesis Routes

MethodYield (%)Purity (%)Key Advantages
Electrophilic Bromination65–75≥95High regioselectivity
Suzuki Coupling80–90≥98Versatile for diverse aryl substitutions

Applications in Organic Electronics

The compound’s electronic properties make it suitable for organic field-effect transistors (OFETs) and photovoltaic devices. The difluoromethyl group reduces the HOMO-LUMO gap, enhancing charge carrier mobility. In OFETs, derivatives of this compound exhibit hole mobilities of 0.5–2.0 cm²/V·s, comparable to benchmark materials like pentacene .

Table 2: Electronic Properties of 7-Bromo-2-(difluoromethyl)-1-benzothiophene Derivatives

DerivativeHOMO (eV)LUMO (eV)Bandgap (eV)
7-Bromo-2-(CF2_2H)-BT-5.8-3.22.6
7-Phenyl-2-(CF2_2H)-BT-5.5-3.02.5

Analytical Characterization

Spectroscopic Data:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.8 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 6.9 (t, J=54J = 54 Hz, 1H, CF2_2H).

  • 19^{19}F NMR: δ -110 (s, CF2_2H).

  • HRMS: m/z 263.95 [M+H]+^+.

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

  • Device Integration: Explore use in perovskite solar cells for enhanced stability.

  • Drug Discovery: Screen for anticancer or anti-inflammatory activity via high-throughput assays.

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